tert-Butyl peroxyacetate

Catalog No.
S544978
CAS No.
107-71-1
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxyacetate

CAS Number

107-71-1

Product Name

tert-Butyl peroxyacetate

IUPAC Name

tert-butyl ethaneperoxoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3

InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N

SMILES

CC(=O)OOC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

tert-Butyl peroxyacetate

Canonical SMILES

CC(=O)OOC(C)(C)C

Description

The exact mass of the compound tert-Butyl peroxyacetate is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118417. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Free Radical Polymerization Studies

    TBPA is a well-characterized and readily available initiator for studying free radical polymerization kinetics and mechanisms. Researchers can use it to investigate the influence of various factors, such as temperature, solvent, and monomer concentration, on polymerization rate and polymer properties [].

    • For instance, studies have employed TBPA to explore the controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation Transfer) polymerization. By varying the TBPA concentration and structure of the RAFT agent, researchers can tailor the polymer chain architecture and functionality [].
  • Development of Novel Polymers

    The ability of TBPA to initiate polymerization across a wide range of monomers makes it valuable for synthesizing novel polymers with unique properties. Researchers can utilize TBPA to create functional polymers for applications in areas like biomaterials, drug delivery, and electronics [].

    • An example includes the synthesis of biodegradable polymers for biomedical applications. TBPA can be used to initiate the polymerization of monomers derived from natural resources, leading to the development of eco-friendly and biocompatible materials [].
  • Polymer Blend and Composite Research

    TBPA plays a role in studying the compatibility and interactions between different polymers. By incorporating TBPA during the polymerization of various monomers, researchers can create polymer blends and composites with tailored properties.

    • Studies have employed TBPA to prepare polymer nanocomposites, where TBPA initiates the polymerization of a matrix polymer around pre-dispersed nanoparticles. This approach allows researchers to investigate the impact of nanoparticles on the mechanical and thermal properties of the composite material [].

Molecular Structure Analysis

The molecular structure of TBPA consists of a central peroxide (O-O) linkage connected to a tert-butyl group [(CH3)3C] and an acetate group (CH3COO) []. The key features include:

  • Peroxide bond: The O-O bond is weak and prone to homolytic cleavage, generating free radicals that initiate polymerization reactions [].
  • Electron-donating groups: The tert-butyl group is an electron-donating group, which increases the stability of the peroxide bond compared to other organic peroxides [].

Chemical Reactions Analysis

Synthesis

TBPA is typically synthesized by the reaction of acetic acid with hydrogen peroxide in the presence of a strong acid catalyst.

CH3COOH + H2O2 -> (CH3COO)2 + H2O (acid catalyst)

Decomposition

TBPA is thermally unstable and decomposes exothermically to release tert-butyl radicals, acetic acid, and oxygen gas [].

(CH3COO)2C(CH3)3 -> CH3COOH + (CH3)3C* + CH3COOH + O2

Polymerization initiation

TBPA is a free radical initiator used in the polymerization of various monomers, including acrylates and methacrylates []. The decomposition of TBPA generates free radicals which attack the monomer molecules, initiating the polymerization chain reaction.


Physical And Chemical Properties Analysis

  • Appearance: Colorless to pale yellow liquid [].
  • Melting point: Below -19 °C [].
  • Boiling point: Decomposes at 70 °C [].
  • Density: Around 1.32 g/mL at 25 °C [].
  • Solubility: Miscible with organic solvents like toluene and acetone [].
  • Stability: Thermally unstable and decomposes readily [].
  • Flammability: Flammable liquid with a flash point below room temperature [].

tert-Butyl peroxyacetate is a hazardous material and should be handled with extreme caution. Here's a summary of the safety concerns:

  • Flammability: Highly flammable and can readily ignite upon contact with heat, sparks, or open flames [].
  • Explosivity: The decomposition of TBPA can be explosive, especially if heated or confined [].
  • Oxidizing agent: Can cause fires or explosions on contact with combustible materials [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Causes irritation and potential burns upon contact [].

Due to these hazards, TBPA requires special storage conditions in cool, well-ventilated areas away from heat sources and incompatible materials [].

, primarily involving the generation of free radicals. It can decompose thermally, leading to the formation of acetone and other byproducts. The decomposition reaction can be represented as follows:

C6H12O3C3H6O+C3H6+O2\text{C}_6\text{H}_{12}\text{O}_3\rightarrow \text{C}_3\text{H}_6\text{O}+\text{C}_3\text{H}_6+\text{O}_2

In addition, it can engage in esterification reactions, particularly when reacting with alcohols to form esters and release acetic acid . The compound is also utilized in polymerization processes where it acts as a radical initiator, facilitating the formation of polymers from monomers.

Tert-Butyl peroxyacetate can be synthesized through various methods, including:

  • Reaction of Acetic Anhydride and Tert-Butyl Hydroperoxide: This method typically involves an acid-catalyzed reaction that yields tert-butyl peroxyacetate along with acetic acid as a byproduct.
  • Direct Peroxidation: Involves the reaction of tert-butyl alcohol with acetic acid in the presence of an oxidizing agent.
  • Auto-oxidation Processes: Utilizing oxygen under controlled conditions to convert tert-butyl alcohol into tert-butyl peroxyacetate .

These methods highlight the versatility and accessibility of this compound for industrial applications.

Tert-Butyl peroxyacetate is primarily used as a radical initiator in polymer chemistry, particularly in the production of various plastics and synthetic fibers. Its ability to generate free radicals makes it valuable in processes such as:

  • Polymerization: Initiating reactions for creating polymers from monomers.
  • Oxidative Reactions: Serving as an oxidizing agent in organic synthesis.
  • Synthesis of Fine Chemicals: Used in producing specialty chemicals through selective oxidation processes .

Studies on the interactions of tert-Butyl peroxyacetate have focused on its thermal stability and potential hazards during processing. The compound can undergo autocatalytic decomposition at elevated temperatures, which poses risks in industrial settings. Research has employed numerical simulations and calorimetric techniques to assess these risks, emphasizing the importance of safe handling practices .

Tert-Butyl peroxyacetate shares similarities with other organic peroxides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameFormulaKey Characteristics
Tert-Butyl HydroperoxideC4_4H10_10O2_2Less reactive than tert-butyl peroxyacetate; used in oxidation processes .
Di-Tert-Butyl PeroxideC8_8H18_18O4_4Known for its thermal instability; commonly used as a radical initiator .
Benzoyl PeroxideC14_14H10_10O4_4Widely used in polymerization; more reactive than tert-butyl peroxyacetate .
Cumene HydroperoxideC9_9H10_10O2_2Utilized in phenol production; less stable than tert-butyl peroxyacetate .

The uniqueness of tert-butyl peroxyacetate lies in its balance between stability and reactivity, making it suitable for various applications while requiring careful handling due to its potential hazards.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural information for tert-butyl peroxyacetate. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm the molecular structure. The tert-butyl group exhibits a distinctive singlet resonance in the range of 1.09-1.33 parts per million, consistent with the nine equivalent methyl protons [1] [2] [3]. This chemical shift region is characteristic of tert-butyl groups attached to electron-withdrawing oxygen centers.

The acetyl methyl group is expected to resonate as a singlet at approximately 2.0-2.2 parts per million, reflecting its attachment to the carbonyl carbon. The absence of coupling between these proton environments confirms the structural assignment and molecular connectivity.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The quaternary carbon of the tert-butyl group appears in the range of 82-85 parts per million, while the primary carbons of the methyl groups resonate at 26-28 parts per million. The carbonyl carbon exhibits a characteristic downfield shift at 170-175 parts per million, consistent with ester functionality. The acetyl methyl carbon appears at 20-22 parts per million, typical for methyl groups adjacent to carbonyl centers.

Infrared Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of tert-butyl peroxyacetate. The peroxide oxygen-oxygen stretch represents the most structurally significant absorption, appearing at approximately 800-900 wavenumbers [4] [5]. This frequency is diagnostic for organic peroxides and confirms the presence of the crucial peroxide bond.

The carbonyl stretch of the acetate group manifests as a strong absorption at 1730-1750 wavenumbers, characteristic of ester carbonyl functionality. Carbon-hydrogen stretching vibrations of the methyl groups appear in the range of 2850-3000 wavenumbers, while methyl deformation modes occur at 1350-1450 wavenumbers [4] [5].

Additional vibrational modes include carbon-carbon stretching vibrations at 1000-1200 wavenumbers and various bending and deformation modes throughout the fingerprint region. The infrared spectrum provides definitive confirmation of the molecular structure and functional group composition.

Mass Spectrometry

Mass spectrometric analysis of tert-butyl peroxyacetate presents unique challenges due to the inherent instability of the peroxide bond under ionization conditions. The molecular ion peak at mass-to-charge ratio 132 typically exhibits weak intensity due to facile fragmentation of the peroxide linkage.

The base peak commonly corresponds to the tert-butyl cation at mass-to-charge ratio 57, resulting from cleavage of the carbon-oxygen bond adjacent to the peroxide functionality. The acetyl cation appears as a significant fragment at mass-to-charge ratio 43, representing loss of the entire tert-butyl peroxy moiety.

Additional fragmentation pathways include loss of methyl radicals (mass-to-charge ratio 117) and loss of the complete tert-butyl group (mass-to-charge ratio 75). The fragmentation pattern provides structural confirmation and demonstrates the characteristic instability of organic peroxides under mass spectrometric conditions.

Crystallographic Studies and Molecular Geometry

Molecular Structure Determination

Crystallographic analysis of tert-butyl peroxyacetate reveals detailed molecular geometry parameters essential for understanding its structural characteristics. The compound adopts a molecular structure with Chemical Abstracts Service number 107-71-1 and molecular formula carbon₆ hydrogen₁₂ oxygen₃ [6] [7] [8].

The molecular geometry exhibits characteristic features of organic peroxides, with the peroxide oxygen-oxygen bond representing the central structural element. The three-dimensional arrangement reflects the steric demands of the tert-butyl substituent and the electronic requirements of the acetate functionality.

The overall molecular architecture demonstrates the absence of crystallographic symmetry, with the molecule adopting a conformation that minimizes steric interactions while maintaining optimal electronic delocalization through the ester linkage.

Bond Lengths and Angles

Computational optimization studies reveal significant geometric parameters for tert-butyl peroxyacetate. The peroxide oxygen-oxygen bond length measures 1.459-1.531 angstroms after density functional theory optimization, representing a typical value for organic peroxides [9]. This bond length reflects the inherent weakness of the peroxide bond compared to other oxygen-oxygen interactions.

The carbon-oxygen bond connecting the tert-butyl group to the peroxide moiety exhibits a length of 1.378-1.418 angstroms, while the acetyl carbon-oxygen bond measures 1.352-1.360 angstroms [9]. These values are consistent with single bond character modified by the electron-withdrawing effects of adjacent functional groups.

Bond angle analysis reveals carbon-oxygen-oxygen angles of 108.2-117.4 degrees and oxygen-oxygen-carbon angles of 105.3-114.6 degrees [9]. These angles represent significant deviations from tetrahedral geometry, reflecting the electronic structure of the peroxide linkage and steric interactions within the molecule.

Conformational Analysis

Molecular mechanics and density functional theory calculations demonstrate that geometric optimization significantly alters the initial molecular conformation. The optimization process results in bond angle changes ranging from -2.9 to -13.5 degrees for the carbon-oxygen-oxygen angle and -2.9 to -12.5 degrees for the oxygen-oxygen-carbon angle [9].

The conformational preferences reflect the balance between steric repulsion and electronic stabilization. The tert-butyl group adopts orientations that minimize steric interactions with the acetate moiety while maintaining optimal overlap of molecular orbitals.

Dihedral angle analysis indicates preferred conformations that optimize the spatial arrangement of substituents around the peroxide bond. These conformational preferences directly influence the reactivity and stability characteristics of the compound.

Quantum Chemical Modeling of Peroxide Bond

Electronic Structure Calculations

Quantum chemical modeling employs density functional theory methods to elucidate the electronic structure of the peroxide bond in tert-butyl peroxyacetate. The calculations utilize the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis set to achieve optimal balance between computational efficiency and accuracy [10] [11] [9].

The electronic structure reveals the characteristic features of organic peroxides, including the inherent weakness of the oxygen-oxygen bond and the distinctive molecular orbital arrangements. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the electronic properties and reactivity patterns of the compound.

Quantum chemical descriptors demonstrate significant correlation with experimental properties, particularly the self-accelerating decomposition temperature. The average bond order for oxygen atoms emerges as the most significant descriptor with a variable importance in projection score of 2.248 [11] [9].

Bond Dissociation Energy Analysis

Computational analysis of related peroxide compounds indicates oxygen-oxygen bond dissociation energies in the range of 42-50 kilocalories per mole [12]. These values reflect the inherent weakness of peroxide bonds compared to other covalent interactions and explain the thermal instability characteristics of organic peroxides.

The bond dissociation energy calculations incorporate zero-point energy corrections and account for electronic correlation effects through high-level theoretical methods. The results demonstrate the influence of substituent effects on peroxide bond strength and provide quantitative measures of thermal stability.

Comparative analysis with other organic peroxides reveals that tert-butyl peroxyacetate exhibits bond dissociation energies consistent with its observed thermal decomposition behavior and self-accelerating decomposition temperature of 65.0 degrees Celsius [10] [11].

Molecular Orbital Analysis

Molecular orbital calculations reveal the electronic structure characteristics that govern the stability and reactivity of tert-butyl peroxyacetate. The highest occupied molecular orbital exhibits significant antibonding character with respect to the oxygen-oxygen bond, contributing to the inherent instability of the peroxide linkage [13].

The lowest unoccupied molecular orbital energy provides measures of electron affinity and contributes to the prediction of thermal decomposition behavior. Electronic structure analysis demonstrates the influence of substituent effects on molecular orbital energies and their correlation with experimental properties.

The molecular orbital coefficients reveal the extent of electronic delocalization throughout the molecular framework and demonstrate the electronic communication between functional groups. These quantum chemical properties directly correlate with macroscopic properties such as thermal stability and decomposition kinetics.

Predictive Modeling Applications

Quantum chemical descriptors serve as essential components in quantitative structure-property relationship models for predicting the self-accelerating decomposition temperature of organic peroxides. The computational approach achieves prediction accuracy with root mean square error of 5.1 degrees Celsius and mean absolute error of 4.0 degrees Celsius [11].

The most significant quantum chemical descriptors include maximum one-center electron-electron repulsion energy, minimum one-center core-electron attraction energy, and various two-center energy terms [11] [9]. These descriptors capture the essential electronic structure features that determine thermal stability and decomposition behavior.

The predictive models demonstrate the successful application of quantum chemical calculations to practical safety assessment and risk evaluation for organic peroxides. The high accuracy achieved through computational methods provides valuable alternatives to experimental determination of hazardous properties, reducing both cost and safety risks associated with direct measurement of explosive compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Liquid

XLogP3

1.1

Exact Mass

132.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FJ3F3S50CS

GHS Hazard Statements

Aggregated GHS information provided by 549 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (10.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-71-1

Wikipedia

Tert-butyl peroxyacetate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethaneperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Vickers CJ, Mei TS, Yu JQ. Pd(II)-catalyzed o-C-H acetoxylation of phenylalanine and ephedrine derivatives with MeCOOO(t)Bu/Ac2O. Org Lett. 2010 Jun 4;12(11):2511-3. doi: 10.1021/ol1007108. PubMed PMID: 20446711.

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